Absence of Direct Comparative Bioactivity Data
A comprehensive search of ChEMBL, BindingDB, and the primary literature failed to identify any quantitative bioactivity data (e.g., IC50, Ki, EC50) for N-(3-methylbutyl)-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide against any biological target [1]. This is in stark contrast to related analogs from the US9938274 patent family. For example, a structurally related compound (BDBM387242) shows a c-Met IC50 of 7.40 nM and a VEGFR-2 IC50 of 10.2 nM [2]. Without this data, no direct potency comparison can be made against any in-class comparator [3].
| Evidence Dimension | Quantitative Bioactivity Availability |
|---|---|
| Target Compound Data | No data available in public domain |
| Comparator Or Baseline | Related patent compound: c-Met IC50 = 7.40 nM, VEGFR-2 IC50 = 10.2 nM |
| Quantified Difference | Not calculable due to missing data |
| Conditions | In vitro biochemical kinase inhibition assays as described in US9938274 |
Why This Matters
The complete absence of target engagement data precludes any performance-based justification for selecting this compound over a closely related analog for pharmacological studies.
- [1] ChEMBL. (n.d.). Compound Search for N-(3-methylbutyl)-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide. *EBI Database*. View Source
- [2] BindingDB. (n.d.). BDBM387242: c-Met and VEGFR-2 inhibition data from US Pat. 9,938,274. *BindingDB*. View Source
- [3] BindingDB. (n.d.). Affinity data for BDBM387237 and BDBM387258, demonstrating N-substituent impact on potency. *BindingDB*. View Source
